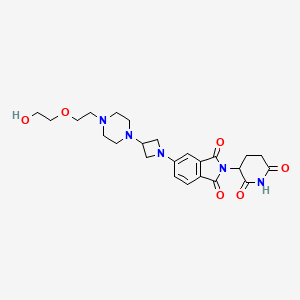

E3 Ligase Ligand-linker Conjugate 22

Description

Evolution of Modalities in Protein Regulation Research

The understanding of protein regulation has undergone a significant evolution. Initially, cellular proteolysis was viewed as a non-specific process for eliminating damaged proteins. nih.gov Over decades, research has unveiled a highly complex and tightly regulated system that governs the life cycle of proteins. nih.govnih.gov This evolution in understanding began with the discovery of distinct proteolytic pathways, such as the lysosomal pathway and the ubiquitin-proteasome system (UPS). numberanalytics.comthermofisher.com

The focus has shifted from simple inhibition to sophisticated modulation of protein levels and functions through post-translational modifications (PTMs). nih.gov Scientists have learned that the evolution of regulatory proteins, which control fundamental processes like gene expression, often involves rapid changes to acquire or lose functions, ensuring precise control. technologynetworks.comazolifesciences.com This deeper insight into the natural regulatory mechanisms of the cell paved the way for the development of advanced therapeutic modalities like targeted protein degradation, which leverages these intrinsic cellular processes. oup.com

Principles of Ubiquitin-Proteasome System (UPS) Hijacking

The ubiquitin-proteasome system (UPS) is the primary mechanism for the degradation of most intracellular proteins in eukaryotes, playing a crucial role in maintaining cellular homeostasis. thermofisher.comnih.gov The central principle of UPS hijacking involves redirecting this natural degradation machinery to eliminate a specific protein of interest (POI). nih.govnih.govnih.gov This is accomplished using small molecules that act as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase, a key component of the UPS. nih.govnih.gov While pathogens have evolved mechanisms to subvert the UPS for their own survival, researchers have adapted this concept to create therapeutic agents. nih.govencyclopedia.pubnih.gov

The process of marking a protein for degradation by the UPS is known as ubiquitination, a multi-step enzymatic cascade. numberanalytics.com

Activation (E1): The process begins with the ubiquitin-activating enzyme (E1) which, in an ATP-dependent reaction, adenylates the C-terminus of a ubiquitin molecule. youtube.comwikipedia.orgresearchgate.net The activated ubiquitin is then transferred to a cysteine residue on the E1 enzyme, forming a thioester bond. nih.govnih.gov

Conjugation (E2): The activated ubiquitin is subsequently transferred from the E1 enzyme to a cysteine residue on a ubiquitin-conjugating enzyme (E2). youtube.comwikipedia.orgresearchgate.net

Ligation (E3): The final step is mediated by a ubiquitin ligase (E3). The E3 ligase recognizes and binds to a specific substrate protein. It then facilitates the transfer of ubiquitin from the charged E2 enzyme to a lysine (B10760008) residue on the target protein. youtube.comwikipedia.orgresearchgate.net The human genome encodes over 600 E3 ligases, providing a basis for specificity in protein degradation. nih.govmdpi.com Repeated cycles of this process result in the formation of a polyubiquitin (B1169507) chain on the target protein, which serves as a degradation signal. youtube.com

Once a protein is tagged with a polyubiquitin chain (typically linked through lysine 48), it is recognized by the 26S proteasome. nih.govwikipedia.org The proteasome is a large, multi-subunit protease complex responsible for degrading the marked proteins. nih.govnumberanalytics.comthermofisher.com

The degradation process involves:

Recognition: The regulatory particle of the proteasome recognizes and binds to the polyubiquitinated protein. youtube.com

Unfolding and Translocation: The protein is then unfolded and threaded into the central catalytic core of the proteasome in an ATP-dependent process. youtube.comwikipedia.org

Proteolysis: Inside the proteolytic chamber, the protein is cleaved into small peptides, typically seven to eight amino acids in length. numberanalytics.comyoutube.comwikipedia.org These peptides can then be further broken down and their amino acids recycled for the synthesis of new proteins. thermofisher.comwikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C24H31N5O6 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-[3-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]azetidin-1-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C24H31N5O6/c30-10-12-35-11-9-26-5-7-27(8-6-26)17-14-28(15-17)16-1-2-18-19(13-16)24(34)29(23(18)33)20-3-4-21(31)25-22(20)32/h1-2,13,17,20,30H,3-12,14-15H2,(H,25,31,32) |

InChI Key |

HDCPKHYJVQQVIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)N5CCN(CC5)CCOCCO |

Origin of Product |

United States |

E3 Ligase Ligand Linker Conjugate 22: Compositional and Categorical Analysis

Classification within E3 Ligase Ligand-Linker Conjugates

E3 Ligase Ligand-linker Conjugate 22 is a synthetic chemical entity designed for use in the field of targeted protein degradation, specifically within the framework of Proteolysis Targeting Chimera (PROTAC) technology. glpbio.com PROTACs are heterobifunctional molecules that consist of a ligand to bind a target protein, a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two. axispharm.com This particular conjugate falls into the category of building blocks for PROTACs, providing a pre-functionalized E3 ligase ligand and linker system ready for attachment to a ligand for a protein of interest.

Defining Characteristics of Pomalidomide-Based Cereblon Ligands

The E3 ligase ligand component of Conjugate 22 is based on pomalidomide (B1683931). Pomalidomide, along with its analogs thalidomide (B1683933) and lenalidomide, belongs to a class of immunomodulatory imide drugs (IMiDs). rsc.org A defining characteristic of these molecules is their ability to bind to Cereblon (CRBN), which acts as a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. rsc.orgnih.govnih.gov

The binding of pomalidomide to CRBN is a highly specific interaction. The glutarimide (B196013) ring of pomalidomide is crucial for this binding, fitting into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. nih.govresearchgate.net This interaction is stabilized by hydrogen bonds and other non-covalent interactions with key amino acid residues in the binding pocket. researchgate.net By binding to CRBN, pomalidomide and its derivatives can modulate the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, referred to as neosubstrates. rsc.orgnih.gov In the context of PROTACs, this inherent ability of pomalidomide to recruit the CRL4^CRBN^ complex is harnessed to target other proteins for degradation.

Role of Polyethylene Glycol (PEG) Linkers in Conjugate Architecture

The PEG linker in Conjugate 22 serves as a flexible spacer, connecting the pomalidomide-based ligand to what will be the ligand for the protein of interest. The length and flexibility of this linker are crucial for the proper formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.com An appropriately designed PEG linker allows for the necessary spatial orientation of the two ends of the PROTAC, facilitating the productive interaction between the E3 ligase and the target protein, which is a prerequisite for ubiquitination and subsequent degradation. sinopeg.com The use of bifunctional PEG linkers also allows for the systematic variation of linker length, which can be crucial for optimizing the degradation efficiency of a given PROTAC. biochempeg.com

Architectural Components and Their Functional Significance

The architecture of this compound is a deliberate construction of functional components designed to be a versatile tool in the synthesis of PROTACs. Each part of the conjugate has a specific role in the ultimate function of the final PROTAC molecule.

E3 Ubiquitin Ligase Recruitment Moiety (e.g., Cereblon (CRBN))

The E3 ubiquitin ligase recruitment moiety in this conjugate is a derivative of pomalidomide, which specifically engages Cereblon (CRBN). CRBN is a substrate receptor protein within the multi-subunit Cullin-RING E3 ubiquitin ligase complex known as CRL4^CRBN^. nih.gov This complex is composed of Cullin 4 (CUL4), RING-box protein 1 (RBX1), DNA damage-binding protein 1 (DDB1), and CRBN itself. nih.gov

The functional significance of recruiting CRBN is to hijack the cell's natural protein degradation machinery. By bringing the CRL4^CRBN^ complex into close proximity with a target protein (via the fully assembled PROTAC), the system can induce the polyubiquitination of the target. This polyubiquitin (B1169507) chain acts as a signal for the proteasome, the cell's protein disposal system, to recognize and degrade the tagged protein. The pomalidomide moiety, therefore, acts as the "anchor" that brings in the enzymatic machinery required for targeted protein destruction. nih.gov

Bifunctional Linker Element: Length and Composition

This compound features a 4-unit PEG linker. glpbio.com The bifunctional nature of this linker is critical; one end is attached to the pomalidomide ligand, while the other end possesses a reactive functional group that allows for covalent attachment to a ligand for a protein of interest.

The length and composition of the linker are not merely a spacer but are key determinants of a PROTAC's efficacy. The length of the linker directly impacts the ability of the PROTAC to span the distance between the E3 ligase and the target protein to form a stable and productive ternary complex. explorationpub.comnih.gov If the linker is too short, steric hindrance may prevent the simultaneous binding of both ligands to their respective proteins. explorationpub.com Conversely, if the linker is too long, the formation of a stable ternary complex might be entropically unfavorable. explorationpub.com The optimal linker length is often determined empirically for each target protein and can even influence which proteins are degraded. explorationpub.com The PEG composition of the linker in Conjugate 22 imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC. axispharm.comprecisepeg.com

Proximal Attachment Points for Protein of Interest Ligands

The design of an E3 ligase ligand-linker conjugate like Conjugate 22 includes a specific point of attachment on the linker for the ligand of the protein of interest. This is typically a reactive functional group at the terminus of the linker. The choice of this attachment point, as well as the point of attachment of the linker to the E3 ligase ligand, is a critical aspect of PROTAC design.

Molecular Mechanisms Mediated by E3 Ligase Ligand Linker Conjugate 22

Ternary Complex Formation Dynamics

The initiation of targeted protein degradation by a PROTAC incorporating E3 Ligase Ligand-linker Conjugate 22 is the formation of a ternary complex, which consists of the PROTAC molecule, the CRBN E3 ligase, and the specific protein of interest. nih.gov The dynamics of this complex are crucial for the subsequent ubiquitination and degradation of the target protein. elifesciences.org

Induced Proximity Model of E3 Ligase and Protein of Interest (POI)

The fundamental principle governing the action of PROTACs is the induced proximity model. nih.govbiorxiv.org this compound, when incorporated into a full PROTAC molecule, acts as a bridge. The pomalidomide (B1683931) moiety of the conjugate binds to the CRBN E3 ligase, while the other end of the PROTAC, featuring a ligand for a specific POI, binds to its target. This dual binding brings the E3 ligase and the POI into close proximity, a state that does not naturally occur. nih.gov This proximity is the catalytic event that triggers the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the POI. researchgate.net

The linker component, in this case, a 4-unit PEG chain, plays a critical role in this process. Its length and flexibility influence the orientation and stability of the ternary complex, which in turn affects the efficiency of the subsequent ubiquitination. elifesciences.org

Cooperative Binding Interactions in Ternary Complex Stabilization

The stability of the ternary complex is often enhanced by cooperative binding interactions between the E3 ligase and the POI. While the PROTAC molecule provides the initial link, direct protein-protein interactions between the E3 ligase and the POI can further stabilize the complex. elifesciences.org The formation of a stable ternary complex is a critical determinant of the degradation potency of the PROTAC. elifesciences.org However, it is noteworthy that a highly stable complex does not always equate to efficient degradation, as the dynamics and orientation for ubiquitin transfer are also key. elifesciences.org

Substrate Recognition and Ubiquitination Facilitation

Once the ternary complex is formed, the catalytic machinery of the E3 ligase is poised to act on the recruited POI, which is now effectively a "neo-substrate."

E3 Ligase Substrate Receptor Modulation

Pomalidomide, the active component of this compound that binds to CRBN, is known to modulate the substrate specificity of the CRBN E3 ligase complex (CRL4^CRBN^). nih.gov Pomalidomide and its analogs, known as immunomodulatory drugs (IMiDs), act as "molecular glues" that induce the recruitment of neo-substrates to CRBN, which are not its natural targets. biorxiv.orgnih.gov These neo-substrates often include zinc finger transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.netashpublications.org

In the context of a PROTAC, the pomalidomide moiety of this compound binds to CRBN, and the POI ligand on the other end of the PROTAC brings in a new target. This reprograms the substrate recognition of CRBN to act on the specific POI. biorxiv.org

Polyubiquitination Tagging of Neo-Substrates

With the POI held in proximity within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to one or more lysine (B10760008) residues on the surface of the POI. researchgate.net The repeated addition of ubiquitin molecules results in the formation of a polyubiquitin (B1169507) chain on the POI. researchgate.net This polyubiquitin chain serves as a recognition signal for the proteasome. researchgate.net The efficiency of polyubiquitination is dependent on the geometry of the ternary complex, which must allow for the catalytic domain of the E2 enzyme to access suitable lysine residues on the POI. biorxiv.orgelifesciences.org

Proteasomal Processing and Target Protein Turnover

The final step in the PROTAC-mediated degradation pathway is the recognition and degradation of the polyubiquitinated POI by the proteasome. The 26S proteasome is a large protein complex that recognizes and unfolds polyubiquitinated proteins, cleaving them into small peptides. researchgate.net This process effectively eliminates the target protein from the cell. nih.gov

A key feature of this process is its catalytic nature. After the POI is degraded, the PROTAC molecule, incorporating the this compound, is released and can engage in another cycle of binding to a new POI and E3 ligase, leading to the degradation of multiple target protein molecules. researchgate.net This catalytic activity allows PROTACs to be effective at very low concentrations. nih.gov Studies with pomalidomide-based PROTACs have demonstrated rapid and sustained degradation of target proteins. nih.gov

Interactive Data Tables

Table 1: Components of the Ternary Complex

| Component | Role | Key Features |

|---|---|---|

| This compound (as part of a PROTAC) | Induces proximity between CRBN and POI | Contains Pomalidomide for CRBN binding and a 4-unit PEG linker |

| Cereblon (CRBN) E3 Ubiquitin Ligase | Catalyzes the transfer of ubiquitin to the POI | Substrate receptor of the CRL4^CRBN^ complex |

| Protein of Interest (POI) | The target protein for degradation | Recruited to CRBN as a neo-substrate |

| Ubiquitin | Small regulatory protein | Attached to the POI to mark it for degradation |

| E1 Activating & E2 Conjugating Enzymes | Prepare ubiquitin for transfer | Part of the ubiquitin-proteasome system |

Table 2: Hypothetical Degradation Profile of a Target Protein

| Concentration of PROTAC (nM) | Target Protein Level (%) |

|---|---|

| 0 (Control) | 100 |

| 1 | 85 |

| 10 | 50 |

| 100 | 15 |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cereblon Ligand-Linker Conjugate 8 |

| Pomalidomide-PEG4-C2-NH2 |

| Pomalidomide |

| Ikaros (IKZF1) |

Entry into the 26S Proteasome

The journey of a protein, once polyubiquitinated by the Cullin-Ring Ligase 4 (CRL4) complex with CRBN as the substrate receptor (CRL4^CRBN^), into the catalytic core of the 26S proteasome is a highly regulated, multi-step process. researchgate.netnih.gov This process ensures that only correctly tagged proteins are degraded, maintaining cellular protein homeostasis.

Recognition of the Polyubiquitin Signal: The initial and critical step for a protein targeted by a PROTAC containing the this compound is the recognition of the newly attached polyubiquitin chain by the 26S proteasome. This recognition is primarily mediated by ubiquitin receptors located in the 19S regulatory particle (RP) of the proteasome. nih.gov Key intrinsic ubiquitin receptors include Rpn1, Rpn10, and Rpn13. nih.govnih.gov A polyubiquitin chain, particularly one with at least four ubiquitin units linked via a lysine 48 (K48) linkage, is considered the canonical and most efficient signal for proteasomal degradation. nih.gov The presence of multiple ubiquitin receptors on the proteasome can increase the avidity for the polyubiquitinated substrate, ensuring a strong and specific interaction. nih.gov

Deubiquitination and Substrate Commitment: Following the initial binding, the substrate must be processed before it can enter the narrow channel of the 20S core particle (CP). This involves the removal of the ubiquitin chain, a process carried out by deubiquitinating enzymes (DUBs) associated with the proteasome. nih.govnih.gov There are three main DUBs at the proteasome: RPN11 (also known as POH1), USP14, and UCHL5 (also known as UCH37). nih.govnih.gov

RPN11 is an essential DUB that is integral to the 19S RP lid. It cleaves the ubiquitin chain from the substrate just as it is being translocated into the 20S core. nih.govnih.gov This action is tightly coupled with substrate unfolding and translocation, ensuring that deubiquitination is irreversible and the protein is committed to degradation. nih.gov USP14 and UCHL5, on the other hand, can trim the ubiquitin chain from the distal end. nih.gov This activity can potentially rescue a protein from degradation if it is not fully committed, highlighting a dynamic regulatory balance at the proteasome. nih.gov For a protein targeted by a CRBN-based PROTAC, its fate is sealed once it is engaged by the proteasomal ATPases and the ubiquitin chain is engaged by RPN11.

ATP-Dependent Unfolding and Translocation: For the ubiquitinated protein to be degraded, it must be unfolded and threaded through the narrow pore of the 20S CP. This process is driven by a heterohexameric ring of ATPases (Rpt1-Rpt6) located at the base of the 19S RP. These ATPases utilize the energy from ATP hydrolysis to generate the mechanical force required to unfold the substrate and translocate it into the proteolytic chamber. researchgate.net The process begins with the ATPases gripping an unstructured region of the target protein. nih.gov The continuous cycle of ATP binding and hydrolysis drives conformational changes in the ATPase ring, which pulls the polypeptide chain through its central channel and into the 20S particle. researchgate.net The efficiency of this process can be influenced by the stability of the protein's folded domains, with more stable structures requiring more energy to unfold. nih.gov

Catalytic Degradation of Ubiquitinated Proteins

Once the unfolded polypeptide chain is translocated into the central chamber of the 20S core particle, it is rapidly broken down into small peptides. The 20S proteasome is a barrel-shaped structure composed of four stacked heptameric rings. The two outer rings are formed by α-subunits, and the two inner rings are formed by β-subunits. researchgate.netnih.gov The proteolytic active sites are located on the inner surface of the β-rings, sequestered from the rest of the cell to prevent unregulated protein degradation. scholaris.ca

Multiple Proteolytic Activities: In eukaryotes, the 20S proteasome possesses three distinct types of proteolytic activity, each associated with specific β-subunits:

Chymotrypsin-like activity (CT-L): Primarily mediated by the β5 subunit, this activity cleaves peptide bonds after large hydrophobic amino acid residues. researchgate.net

Trypsin-like activity (T-L): Associated with the β2 subunit, this activity cleaves after basic amino acid residues. researchgate.net

Caspase-like or Peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity: Carried out by the β1 subunit, this activity cleaves after acidic amino acid residues. researchgate.net

These active sites utilize a threonine residue at their N-terminus as the catalytic nucleophile. researchgate.net The hydroxyl group of this threonine performs a nucleophilic attack on the carbonyl carbon of the peptide bond in the substrate. researchgate.net

The combination of these three activities ensures that the incoming polypeptide chain is cleaved into small peptides of approximately 7-8 amino acids in length. researchgate.net These small peptides are then released from the proteasome and can be further broken down into individual amino acids by other cellular peptidases, to be recycled for the synthesis of new proteins. The process is highly efficient, ensuring the complete destruction of the protein that was originally targeted by the PROTAC molecule.

Research Findings

The effectiveness of PROTACs is often quantified by their half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The table below presents data from various studies on pomalidomide-based PROTACs, which utilize the same E3 ligase ligand as this compound.

| Compound Name/Reference | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Source |

|---|---|---|---|---|---|

| Compound 15 | EGFRWT | A549 | 43.4 | Not Reported | nih.gov |

| Compound 16 | EGFRWT | A549 | 32.9 | 96 | nih.gov |

| ZQ-23 | HDAC8 | Not Specified | 147 | 93 | nih.gov |

| NC-1 | BTK | Mino | 2.2 | 97 | nih.gov |

| PROTAC 78 | EGFRWT | OVCAR8 | 39.2 | Not Reported | |

| PROTAC 83 | EGFRL858R/T790M | H1975 | 5.9 | Not Reported | |

| PROTAC 184 | HDAC6 | MM1S | 3.8 | Not Reported |

Rational Design and Optimization Principles for Protacs Incorporating E3 Ligase Ligand Linker Conjugate 22

Strategic Selection of E3 Ubiquitin Ligases

E3 Ligase Ligand-linker Conjugate 22 specifically recruits CRBN, a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. medchemexpress.comnih.gov The pomalidomide (B1683931) moiety of the conjugate is a derivative of thalidomide (B1683933) and belongs to a class of compounds known as immunomodulatory drugs (IMiDs). These molecules are well-characterized binders of CRBN, and their incorporation into PROTACs has been a highly successful strategy for inducing the degradation of a wide array of target proteins. nih.govnih.gov

The strategic advantage of using a pomalidomide-based ligand, as found in Conjugate 22, lies in its proven ability to form a stable and productive ternary complex (Target Protein-PROTAC-CRBN). nih.gov This formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. Research has demonstrated that pomalidomide-based PROTACs can achieve potent and selective degradation of target proteins at nanomolar concentrations. For instance, the PROTAC MT-802, which uses a pomalidomide ligand connected to an ibrutinib (B1684441) derivative via a PEG linker, effectively degrades both wild-type and mutant Bruton's tyrosine kinase (BTK) with a maximal degradation (Dmax) of over 99%. nih.gov

The design of CRBN-recruiting PROTACs often involves fine-tuning the linker and the attachment point on the pomalidomide ligand to optimize the geometry of the ternary complex, a critical factor for efficient ubiquitination.

While Conjugate 22 is designed for CRBN, understanding the roles of other E3 ligases is crucial for strategic PROTAC development. The choice between CRBN, VHL, MDM2, or cIAP1 can dictate the degradation efficiency and selectivity for a given target protein.

Von Hippel-Lindau (VHL): Like CRBN, VHL is a widely used E3 ligase in PROTAC design. VHL-based PROTACs have also shown remarkable efficacy. The decision to use a CRBN recruiter like Conjugate 22's pomalidomide ligand versus a VHL ligand can depend on the specific target protein, as the resulting ternary complex architecture and protein-protein interactions will differ, leading to varied degradation outcomes. researchgate.net For some targets, a VHL-based PROTAC may prove more potent, while for others, a CRBN-based one is superior.

Mouse Double Minute 2 (MDM2): MDM2 is particularly interesting as it is an oncogenic E3 ligase that degrades the p53 tumor suppressor. Using an MDM2 ligand in a PROTAC can offer a dual mechanism of action: degrading a target oncoprotein while simultaneously stabilizing p53. nih.govresearchgate.net However, MDM2-based PROTACs have generally shown lower efficiency compared to their CRBN and VHL counterparts. researchgate.net A PROTAC incorporating Conjugate 22 would be chosen when the primary goal is target degradation without directly modulating the p53 pathway.

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1): cIAP1-recruiting PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), have also been developed. Varying linker lengths in cIAP-based degraders has been shown to alter the degradation selectivity between different target proteins, highlighting the modularity of PROTAC design. nih.gov

The selection of the E3 ligase is therefore a strategic choice based on the target protein, the desired biological outcome, and the empirical performance of different PROTAC constructs.

Linker Engineering and Structure-Activity Relationships (SAR)

The linker component of a PROTAC is far from being a passive spacer. Its length, chemical composition, and attachment points are critical determinants of the PROTAC's biological activity. precisepeg.comnih.gov The 4-unit PEG linker in Conjugate 22 represents a specific choice within a vast chemical space, and its features significantly influence the resulting PROTAC's properties.

The length of the linker dictates the spatial orientation between the target protein and the E3 ligase within the ternary complex. An optimal linker length is crucial for productive ubiquitination. A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to an overly flexible connection, resulting in a non-productive complex with reduced degradation efficiency. rsc.org

The effect of linker length often follows a "bell-shaped" curve, where degradation is optimal at a specific length and diminishes with shorter or longer linkers. nih.gov For example, in the development of TBK1-degrading PROTACs, degradation was only observed with linkers of 12 atoms or longer, with peak potency (DC50 = 3 nM) achieved with a 21-atom linker. nih.gov The 4-unit PEG linker in Conjugate 22 provides a specific length that can be systematically varied (e.g., to PEG3 or PEG5) to find the optimal distance for a particular target protein. medchemexpress.comrndsystems.com

Table 1: Illustrative Impact of Linker Length on PROTAC Activity This table is a generalized representation based on published research principles.

| PROTAC Variant (Hypothetical) | Linker Composition | Linker Length (Atoms, Approx.) | Target Degradation (DC50) | Rationale |

| PROTAC-A | Pomalidomide-PEG2-Target Ligand | ~11 | >1000 nM | Linker likely too short, causing steric hindrance. |

| PROTAC-B | Pomalidomide-PEG4-Target Ligand | ~17 | 25 nM | Optimal length allows for stable ternary complex formation. |

| PROTAC-C | Pomalidomide-PEG6-Target Ligand | ~23 | 150 nM | Linker may be too long, leading to reduced complex stability. |

The chemical nature of the linker affects a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as the dynamics of the ternary complex. precisepeg.com

PEG Linkers: The PEG linker in Conjugate 22 is hydrophilic, which generally improves the water solubility of the resulting PROTAC, a common challenge in drug development. precisepeg.combiochempeg.com PEG linkers are also highly flexible. This flexibility can be advantageous, allowing the PROTAC to adopt multiple conformations to facilitate the "handshake" between the target protein and E3 ligase. researchgate.net However, excessive flexibility can also be detrimental, leading to a dynamic and unstable ternary complex. researchgate.netnih.gov

Alkyl vs. Rigid Linkers: In contrast to flexible PEG linkers, more rigid linkers, such as those containing alkyl chains or aromatic rings, can pre-organize the PROTAC into a bioactive conformation. precisepeg.com This can reduce the entropic penalty of forming the ternary complex, potentially leading to higher stability and degradation efficiency. For instance, introducing a rigid triazole group into a PROTAC linker has been shown to enhance degradation activity. explorationpub.com The choice between a flexible PEG linker, like in Conjugate 22, and a more rigid one depends on the specific protein-protein interactions of the ternary complex being formed.

The point at which the linker is attached to the E3 ligase ligand is a critical, yet sometimes overlooked, aspect of PROTAC design. For pomalidomide, different attachment points have been explored, and they can profoundly impact the PROTAC's stability and activity. nih.govnih.gov

The majority of CRBN-based PROTACs, including those derived from Conjugate 22, utilize a linker attached at the C4 position of the pomalidomide phthalimide (B116566) ring via a nucleophilic aromatic substitution reaction. medchemexpress.comexplorationpub.com Studies have shown that the choice of attachment point can influence the stability of the PROTAC and its ability to degrade neosubstrates of CRBN, such as IKZF1 and IKZF3. nih.gov For example, a study comparing different linker attachment points on CRBN ligands found significant differences in aqueous stability and neosubstrate degradation profiles. nih.gov This highlights that while Conjugate 22 provides a C4-linked pomalidomide, exploring other linkage points (e.g., C5) can be a valuable optimization strategy to fine-tune a PROTAC's activity and avoid undesired off-target effects. researchgate.net

Design Paradigms for Specificity and Potency

The design of potent and specific PROTACs is a multifaceted challenge where the linker plays a pivotal role. researchgate.net The length, composition, and attachment points of the linker significantly influence the formation, stability, and conformation of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation. nih.govnih.gov

The ability of a PROTAC to selectively degrade a target protein, even among highly homologous family members, is a key advantage over traditional inhibitors. This selectivity is often not solely determined by the affinity of the warhead for the target but is heavily influenced by the formation of a productive ternary complex. The characteristics of the E3 ligase ligand-linker conjugate are central to this process.

The use of a PEG4 linker, as found in "this compound," offers significant conformational flexibility. nih.gov This flexibility can be crucial for allowing the PROTAC to adopt an optimal conformation that facilitates favorable protein-protein interactions between the E3 ligase (CRBN) and the target protein, thereby stabilizing the ternary complex. nih.gov The plasticity of the binding interactions between CRBN and target proteins, such as bromodomain and extraterminal (BET) proteins, can be exploited by varying linker length and composition to achieve selective degradation. arxiv.org

Research has demonstrated that subtle changes in linker length can have profound effects on degradation selectivity. For instance, in a study involving lapatinib-based PROTACs, the extension of the linker by a single ethylene (B1197577) glycol unit was sufficient to abolish the degradation of HER2 while maintaining the degradation of EGFR, thus creating a selective EGFR degrader. nih.gov This highlights the principle that the linker is not merely a passive spacer but an active contributor to the specificity of the PROTAC.

In the context of CRBN-recruiting PROTACs targeting BET proteins, the length of the PEG linker has been shown to be a critical determinant of degradation potency. A study comparing PROTACs with different PEG linker lengths for the degradation of BRD4 in H661 cancer cells revealed a non-linear relationship between linker length and activity.

| PROTAC Linker Composition | BRD4 Degradation Potency (DC50) in H661 Cells |

|---|---|

| 0 PEG units (Direct Conjugation) | < 0.5 µM |

| 1-2 PEG units | > 5 µM |

| 4-5 PEG units | < 0.5 µM |

This table illustrates the impact of PEG linker length on the degradation potency of CRBN-based PROTACs targeting BRD4. Data is based on findings from a comparative study. nih.gov

As the data indicates, PROTACs with linkers composed of 4-5 PEG units, such as the one found in "this compound", exhibited significantly higher potency for BRD4 degradation compared to those with intermediate-length linkers (1-2 PEG units). nih.gov This suggests that the longer, more flexible PEG4 linker allows for the formation of a more stable and productive ternary complex, leading to enhanced selective degradation.

The catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target protein molecules, is a key advantage that allows for efficacy at sub-stoichiometric concentrations. nih.gov The efficiency of this catalytic cycle is heavily dependent on the rate of each step, from ternary complex formation to target ubiquitination and subsequent release of the PROTAC.

The structure and properties of the E3 ligase ligand-linker conjugate directly impact the kinetics of the ubiquitination process. The formation of a stable ternary complex is a prerequisite for efficient ubiquitin transfer from the E2-conjugating enzyme to the target protein. nih.gov The flexibility of the PEG4 linker in "this compound" can optimize the spatial arrangement of the E3 ligase and the target protein, bringing the lysine (B10760008) residues on the target's surface into proximity with the E2 enzyme associated with the CRBN complex. nih.gov

In a study focused on developing selective HDAC8 degraders using pomalidomide-based PROTACs, the lead compound, which incorporated a linker, demonstrated potent and selective degradation of HDAC8 with a DC50 of 147 nM and a maximum degradation (Dmax) of 93%. This demonstrates that a well-designed linker, in conjunction with the pomalidomide ligand, can facilitate highly efficient protein degradation. The mechanism was confirmed to be dependent on the ubiquitin-proteasome pathway.

The catalytic efficiency of a PROTAC is also influenced by the stability of the ternary complex. Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, leads to a more stable ternary complex and generally more efficient degradation. nih.gov The linker's length and chemical nature are critical in mediating these cooperative interactions. The conformational freedom of a PEG4 linker can allow the system to overcome potential steric clashes and find a low-energy conformation that favors the protein-protein interactions necessary for positive cooperativity and subsequent efficient ubiquitination.

Advanced Methodologies for Characterization and Functional Evaluation of E3 Ligase Ligand Linker Conjugate 22

In Vitro Biochemical Assays for Binding and Complex Formation

Understanding the fundamental molecular interactions of "E3 Ligase Ligand-linker Conjugate 22" is paramount to predicting its behavior within a PROTAC molecule. In vitro biochemical assays provide a controlled environment to dissect these interactions with high precision.

Quantitative Binding Affinity Determination (e.g., TR-FRET, ITC)

The initial and critical interaction for a PROTAC is the binding of its E3 ligase ligand moiety to the respective E3 ligase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method to quantify this binding affinity. In a TR-FRET assay for cereblon binding, a fluorescent probe with high affinity for CRBN is used. The binding of a ligand, such as pomalidomide (B1683931), displaces this probe, leading to a decrease in the FRET signal. This allows for the determination of the inhibitory constant (Ki), a measure of binding affinity. For pomalidomide, a key component of "this compound," a TR-FRET assay revealed a high-affinity interaction with CRBN. nih.gov

| Compound | Assay | IC50 (nM) | Ki (nM) |

| Pomalidomide | TR-FRET | 6.4 | 3.0 |

This table showcases the binding affinity of pomalidomide for the E3 ligase cereblon (CRBN) as determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. nih.gov

Biophysical Characterization of Ternary Complexes

The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy. Various biophysical techniques are employed to characterize the formation and stability of this complex. While a crystal structure for a ternary complex involving a PROTAC with the specific "this compound" is not available, structural biology plays a crucial role in understanding the protein-protein interactions and the role of the linker in mediating these interactions. For instance, the crystal structure of the CRBN-dBET1-BRD4(BD2) ternary complex revealed that the pomalidomide moiety binds to CRBN, and the JQ1 moiety binds to the second bromodomain of BRD4, with the linker adopting a specific conformation to facilitate this interaction. Such structural insights are invaluable for the rational design of linkers to optimize ternary complex formation.

Cellular-Based Functional Assays

While in vitro assays provide fundamental binding information, cellular-based assays are essential to evaluate the performance of a PROTAC in a more physiologically relevant environment. These assays assess the ability of the PROTAC to engage its targets within the cell, induce degradation of the target protein, and elucidate the underlying mechanism of action.

Assessment of Cellular Target Engagement (e.g., NanoBRET)

NanoBRET (Bioluminescence Resonance Energy Transfer) is a powerful live-cell assay used to measure target engagement. In this assay, the target protein or the E3 ligase is fused to a NanoLuc luciferase, and a fluorescent tracer that binds to the protein of interest is added to the cells. When a PROTAC binds to the target, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the quantitative determination of target occupancy and cellular affinity. While specific NanoBRET data for a PROTAC utilizing "this compound" is not available, this technology is widely used to assess the cellular engagement of both the target protein and the E3 ligase by PROTACs, providing crucial information on their cell permeability and target binding in a live-cell context. biorxiv.orgresearchgate.net

Measurement of Protein Degradation Efficacy (e.g., Western Blot, MS-based Proteomics, HiBiT Assays)

The ultimate goal of a PROTAC is to induce the degradation of the target protein. Western blotting is a standard technique used to visualize and quantify the reduction in target protein levels following PROTAC treatment. For the EZH2 degrader MS177, which incorporates a pomalidomide-based linker, Western blot analysis demonstrated a concentration- and time-dependent degradation of EZH2 in various cell lines. nih.gov These experiments are crucial for determining key degradation parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| Cell Line | DC50 (µM) | Dmax (%) |

| EOL-1 | 0.2 ± 0.1 | 82 |

| MV4;11 | 1.5 ± 0.2 | 68 |

This table presents the degradation efficiency of the EZH2 PROTAC MS177, which contains a pomalidomide-based linker, in two different leukemia cell lines. The DC50 represents the concentration at which 50% of the target protein is degraded, and the Dmax indicates the maximum percentage of protein degradation achieved.

Mass spectrometry (MS)-based proteomics offers a global and unbiased approach to assess the selectivity of a PROTAC. By comparing the proteomes of cells treated with the PROTAC to control-treated cells, one can identify not only the intended target but also any off-target proteins that are degraded. This is a critical step in evaluating the safety and specificity profile of a PROTAC. For pomalidomide-based PROTACs, proteomics studies have been employed to assess their impact on the broader proteome and to identify potential off-target effects. nih.gov

The HiBiT assay is a sensitive and quantitative live-cell method for measuring protein abundance. In this system, an 11-amino acid tag (HiBiT) is knocked into the endogenous locus of the target protein. In the presence of a larger complementary subunit (LgBiT), a bright luminescent signal is generated. Degradation of the HiBiT-tagged protein by a PROTAC results in a decrease in luminescence, allowing for real-time monitoring of protein degradation kinetics. This assay is particularly useful for high-throughput screening and detailed kinetic analysis of PROTACs. promega.comnih.govacs.org

Ubiquitination Assays for Mechanism Elucidation

To confirm that the observed protein degradation is occurring through the ubiquitin-proteasome system, ubiquitination assays are performed. In these assays, cells are treated with the PROTAC, and the target protein is then immunoprecipitated. The immunoprecipitated protein is subsequently analyzed by Western blot using an anti-ubiquitin antibody. An increase in the ubiquitination of the target protein upon PROTAC treatment provides direct evidence for the PROTAC's mechanism of action. For the EZH2 degrader MS177, it was shown that its degradation of EZH2 is dependent on the CRL4-CRBN ubiquitin ligase complex, and pretreatment with a CRBN ligand or a Nedd8-activating enzyme inhibitor blocked EZH2 degradation, confirming the involvement of the ubiquitin-proteasome pathway. nih.govnih.gov

Selectivity Profiling across the Proteome

The selectivity of a PROTAC is a critical parameter, defining its therapeutic window and potential off-target effects. For a PROTAC utilizing "this compound," it is essential to determine which proteins, other than the intended target (such as EZH2), are degraded. nih.gov The primary methodology for this is quantitative mass spectrometry-based proteomics.

This approach involves treating a relevant cell line with the fully assembled PROTAC (incorporating "this compound" and a warhead for a protein of interest). Following treatment, the proteome of the cells is extracted, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). By comparing the protein abundance in treated versus untreated cells, a global profile of protein degradation can be generated.

Key Research Findings from Analogous Studies:

Studies on various pomalidomide-based PROTACs have demonstrated the utility of this approach. For instance, global proteomic analysis of the pomalidomide-based BRD4-degrader ARV-825, which also utilizes a PEG linker, revealed high selectivity for the degradation of BET family proteins (BRD2, BRD3, and BRD4). nih.gov However, it is also known that pomalidomide itself can induce the degradation of certain zinc finger (ZF) proteins, which are considered off-targets for a PROTAC directed at another protein. biorxiv.org Therefore, a crucial aspect of selectivity profiling for a PROTAC using "this compound" would be to assess its degradation profile against these known pomalidomide neosubstrates.

Illustrative Data Table for Proteomic Selectivity Analysis:

The results of such an experiment would typically be presented in a table format, highlighting the most significantly degraded proteins.

| Protein | Fold Change (Treated/Control) | p-value | Function |

| Target Protein (e.g., EZH2) | < 0.1 | < 0.001 | Histone methyltransferase |

| BRD4 | 0.95 | > 0.05 | Bromodomain protein |

| IKZF1 | 0.89 | > 0.05 | Transcription factor (known pomalidomide neosubstrate) |

| ZFP91 | 0.92 | > 0.05 | Zinc finger protein (known pomalidomide neosubstrate) |

| GAPDH | 1.02 | > 0.05 | Housekeeping protein |

This is a hypothetical data table for illustrative purposes.

Structural Biology Approaches

Understanding the three-dimensional structure of the ternary complex—comprising the E3 ligase (CRBN), the PROTAC, and the protein of interest (POI)—is fundamental to rational PROTAC design and for explaining the observed selectivity and degradation efficiency.

Co-crystal Structures of Ternary Complexes

X-ray crystallography provides high-resolution insights into the specific molecular interactions that stabilize the ternary complex. For a PROTAC containing "this compound," obtaining a co-crystal structure would reveal the precise binding mode of the pomalidomide moiety in the CRBN pocket and how the PEG linker orients the POI for ubiquitination.

Key Research Findings from Analogous Studies:

Numerous crystal structures of CRBN in complex with pomalidomide and various neosubstrates or PROTAC-bound targets have been solved. researchgate.netrcsb.orgnih.gov These structures consistently show the glutarimide (B196013) ring of pomalidomide burying into a specific pocket on CRBN, while the phthalimide (B116566) portion is more solvent-exposed, providing an exit vector for the linker. biorxiv.org The interactions between CRBN and the POI are often mediated by both the PROTAC and direct protein-protein contacts, which contribute to the stability and cooperativity of the ternary complex. nih.gov The flexibility of the PEG linker in "this compound" would allow the complex to adopt a thermodynamically favorable conformation. nih.gov

Illustrative Data Table of Key Interactions in a Ternary Complex:

| Interacting Residues (CRBN) | Interacting Moiety of Conjugate 22 | Type of Interaction |

| Trp380, Trp400, Phe402 | Pomalidomide (Phthalimide ring) | π-stacking |

| His353, Tyr384 | Pomalidomide (Glutarimide ring) | Hydrogen bonding |

| Glu377 | Pomalidomide (Amino group) | Water-mediated hydrogen bond |

This table is based on known interactions of pomalidomide with CRBN and is for illustrative purposes.

Cryo-EM Analysis of Ligase-PROTAC-POI Assemblies

Key Research Findings from Analogous Studies:

Cryo-EM studies of PROTAC ternary complexes have provided crucial insights into their dynamic nature. nih.govnanoimagingservices.com They can capture different conformational states of the complex, which may be difficult to observe with crystallography. For a flexible linker like the 4-unit PEG in "this compound," cryo-EM could potentially reveal an ensemble of conformations, providing a more complete picture of how the PROTAC facilitates the interaction between the E3 ligase and the POI. This technique is particularly useful for studying the full Cullin-RING ligase (CRL) complex, which includes Cullin-4A, DDB1, and Rbx1, in addition to CRBN.

Illustrative Data Table of Cryo-EM Structural Parameters:

| Parameter | Value | Description |

| Resolution | 3.5 Å | Overall resolution of the complex map |

| Particle Count | 150,000 | Number of particle images used for reconstruction |

| Symmetry | C1 | Asymmetric reconstruction |

| Key Observation | Flexible linker density | The PEG linker is not resolved to high resolution, indicating flexibility. |

This is a hypothetical data table for illustrative purposes.

Applications of E3 Ligase Ligand Linker Conjugate 22 in Chemical Biology Research

Development of Chemical Probes for Ubiquitin Biology

E3 Ligase Ligand-linker Conjugate 22 and the PROTACs derived from it are valuable chemical probes for studying the fundamental biology of the ubiquitin-proteasome system (UPS). researchgate.net Researchers can use these tools to dissect the intricacies of CRBN-mediated ubiquitination. nih.gov By systematically varying the ligand attached to the conjugate, scientists can investigate how the nature of the target protein influences the efficiency, selectivity, and processivity of the CRBN E3 ligase complex. Furthermore, the linker itself—in this case, a 4-unit PEG chain—is a critical variable that affects the geometry and stability of the ternary complex, providing insights into the "linkerology" of induced proximity. arxiv.orgresearchgate.net These studies help to map the rules governing successful protein degradation and expand the understanding of E3 ligase function.

Modulating E3 Ligase Activity and Specificity for Research Purposes

The Pomalidomide (B1683931) ligand at the core of Conjugate 22 is an immunomodulatory drug (IMiD) that functions by modulating the substrate specificity of the CRBN E3 ligase. nih.gov In its natural state, CRBN has its own set of substrate proteins. However, when an IMiD binds to it, the surface of CRBN is altered, causing it to recognize and recruit new proteins—termed neosubstrates—for degradation. nih.govacs.org PROTACs built from this conjugate effectively hijack this neosubstrate recruitment mechanism. The entire PROTAC-target protein complex is treated by the cell as a novel neosubstrate for CRBN. This allows researchers to precisely dictate the activity of CRBN, redirecting its powerful degradation machinery toward a chosen protein of interest for research purposes.

Emerging Research Directions and Future Challenges for E3 Ligase Ligand Linker Conjugates

Expanding the Repertoire of Recruitable E3 Ubiquitin Ligases

The vast majority of PROTACs developed to date, including those that could be synthesized from Conjugate 22, rely on a very small fraction of the more than 600 E3 ubiquitin ligases present in the human genome, primarily CRBN and von Hippel-Lindau (VHL). nih.govlifesensors.comnih.govelifesciences.org This limitation restricts the therapeutic potential and highlights the urgent need to broaden the range of hijackable E3 ligases. nih.govnih.gov Expanding the E3 ligase toolbox is critical not only for degrading a wider array of target proteins but also for enabling more precise, tissue- or cell-specific protein degradation. nih.gov

The quest for new E3 ligase ligands is a major focus of current research, driven by the need to overcome the limitations of VHL and CRBN. nih.govnih.gov The discovery of these new ligands allows for the creation of novel degraders that can be tailored for enhanced efficacy and tissue-specific activity. lifesensors.com Various hit discovery campaigns are underway, employing methods like high-throughput screening (HTS), DNA-encoded library (DEL) screening, and fragment-based approaches to identify small molecules that bind to previously unexploited E3 ligases. acs.org

These efforts have begun to bear fruit. For example, researchers have successfully identified a highly selective, non-covalent ligand for Kelch-like ECH-associated protein 1 (KEAP1) and incorporated it into a PROTAC, demonstrating its utility for targeted degradation. nih.gov Similarly, ligands have been developed that bind to a pocket on the Damage-specific DNA binding protein 1 (DDB1), a component of the CUL4-RING E3 ligase (CRL4) family, which has also been successfully used to create functional degraders. digitellinc.com Other ligases, such as the inhibitor of apoptosis proteins (IAPs) and mouse double minute 2 homolog (MDM2), have also been successfully recruited for protein degradation. nih.govscienceopen.com

A key driver for discovering new E3 ligase ligands is the potential for achieving tissue- and disease-specific protein degradation. digitellinc.com The expression levels of E3 ligases vary significantly across different human tissues and cell types. nih.govoup.com This differential expression can be strategically exploited to design PROTACs that are active only in desired cells, thereby minimizing on-target, off-tumor toxicity. nih.govoup.com For instance, the PROTAC DT2216 targets the protein BCL-XL for degradation by recruiting VHL; its clinical success in avoiding platelet toxicity is attributed to the naturally low expression of VHL in platelets. nih.gov

Conversely, the broad expression of commonly used ligases like CRBN and VHL in many tissues can be a drawback, preventing their use for applications requiring high tissue specificity. elifesciences.org The ideal E3 ligase for cancer therapy would be one that is highly expressed in tumor cells but has minimal expression in healthy tissues. nih.gov Databases and atlases that map the expression profiles of all human E3 ligases across various tissues are becoming essential tools for rationally selecting the most appropriate E3 ligase for a given therapeutic application, aiming to mitigate off-target effects. oup.com

Overcoming Mechanisms of Resistance in Degradation Systems

While the catalytic, event-driven mechanism of PROTACs offers a powerful strategy to overcome resistance associated with traditional occupancy-based inhibitors, cancer cells can nevertheless develop resistance to these degraders. nih.gov Preclinical studies have revealed that prolonged treatment with PROTACs can lead to acquired resistance through mechanisms that often involve the specific E3 ligase being hijacked. nih.gov

A primary mechanism of resistance is the genetic alteration or downregulation of components within the recruited E3 ligase pathway. acs.orgnih.gov For example, cancer cell lines made resistant to CRBN-recruiting degraders often exhibit mutations or reduced expression of CRBN or other essential proteins in its complex. acs.orgnih.gov This mode of resistance is often specific to the E3 ligase; cells that become resistant to a CRBN-based PROTAC frequently remain sensitive to a VHL-based degrader, and vice versa. nih.govh1.co This underscores the critical importance of having a diverse arsenal (B13267) of E3 ligase ligands to circumvent resistance. Another identified resistance mechanism involves the upregulation of multidrug resistance proteins, such as the efflux pump ABCB1, which can confer resistance to multiple PROTACs by actively transporting them out of the cell. aacrjournals.org

Advanced Linker Design Paradigms

Historically, linker optimization has been an empirical process, often requiring the synthesis of large libraries of compounds to find an optimal design. nih.gov To move beyond this "trial and error" approach, research is focused on developing next-generation linker scaffolds that offer more control over the PROTAC's properties. nih.govnih.gov There is a clear trend away from highly flexible linkers, such as long alkyl or PEG chains, toward more rigid and conformationally constrained structures. nih.govenamine.net

These advanced linkers often incorporate cyclic moieties like piperazine (B1678402) or piperidine (B6355638) rings, spirocycles, or aromatic units. nih.govenamine.net The increased rigidity can help pre-organize the PROTAC into a conformation favorable for forming a stable and productive ternary complex between the target protein and the E3 ligase. nih.gov Furthermore, these scaffolds can improve critical pharmacokinetic properties, such as metabolic stability and cell permeability, which are often challenging for the large, flexible molecules typical of early-generation PROTACs. researchgate.netnih.gov

These in silico techniques allow researchers to rapidly evaluate how different linker lengths, compositions, and geometries affect the stability and orientation of the ternary complex, which is considered the key step for effective degradation. researchgate.net By predicting which linker designs are most likely to be successful, computational modeling can significantly accelerate the design-build-test cycle, reducing the need for extensive and laborious chemical synthesis. nih.govresearchgate.net Emerging deep learning methods are also being developed for the de novo construction of linkers, promising to further revolutionize the design of optimized protein degraders. researchgate.net

Compound Names Mentioned in This Article

| Compound/Class Name | Primary Function / Target |

| E3 Ligase Ligand-linker Conjugate 22 | A synthetic building block for PROTACs, containing a Pomalidomide-based CRBN ligand and a PEG linker. glpbio.com |

| Pomalidomide (B1683931) | An immunomodulatory drug that functions as a ligand for the Cereblon (CRBN) E3 ligase. glpbio.commedchemexpress.com |

| Thalidomide (B1683933) | The original immunomodulatory drug whose target was identified as CRBN, making it a foundational CRBN ligand. nih.gov |

| Lenalidomide | An analogue of thalidomide used in cancer therapy that also binds to and recruits CRBN. nih.gov |

| Palbociclib | An FDA-approved CDK4/6 inhibitor that has been used as a "warhead" in PROTACs to target these kinases for degradation. nih.gov |

| DT2216 | A PROTAC that targets the BCL-XL protein for degradation by recruiting the VHL E3 ligase. nih.gov |

| Nutlins | A class of small molecules that inhibit the interaction between MDM2 and p53, with derivatives used as MDM2 ligands in PROTACs. nih.gov |

Emerging E3 Ligase Research

| E3 Ligase | Known Ligand Type(s) | Key Characteristics & Rationale for Use |

| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide derivatives | Widely used and well-characterized; however, broad tissue expression can be a limitation. nih.govelifesciences.org Resistance often occurs via mutation in the ligase complex. nih.gov |

| von Hippel-Lindau (VHL) | Hydroxyproline-based peptidomimetics | One of the most common E3 ligases used in PROTACs. nih.gov Its low expression in platelets has been exploited to create safer degraders. nih.gov |

| cIAP1 | Bestatin derivatives (e.g., Methyl bestatin) | Can induce self-degradation of cIAP1, which may offer synergistic anti-cancer effects. nih.gov |

| KEAP1 | Selective non-covalent small molecules | A newly exploited E3 ligase that expands the available toolbox beyond CRBN and VHL. nih.gov |

| DDB1 (part of CRL4) | Virally-hijacked pocket binders | Offers a new recruitment mechanism by targeting a component of the larger CRL4 E3 ligase complex. digitellinc.com |

| MDM2 | Nutlin derivatives | A well-known oncogene, its recruitment can provide dual action: target degradation and p53 stabilization. nih.govscienceopen.com |

Devising Strategies for Conditional and Reversible Degradation

A significant frontier in the development of therapies based on E3 ligase ligand-linker conjugates is the ability to control protein degradation in a conditional and reversible manner. Standard PROTACs are constitutively active, meaning they continuously promote protein degradation as long as they are present in the cell. This can lead to potential on-target, off-tissue toxicities if the target protein also has important functions in healthy cells. rsc.org To address this, researchers are developing "smart" or stimuli-responsive PROTACs that are only activated under specific conditions, offering spatiotemporal control over protein degradation. researchgate.netresearchgate.net

Conditional Activation Strategies:

One of the most promising approaches is the development of photocaged PROTACs (pc-PROTACs) . portlandpress.com In this strategy, a photolabile "caging" group is attached to a critical part of the PROTAC, often the E3 ligase ligand, rendering it inactive. nih.govnih.gov The PROTAC can only be activated upon irradiation with a specific wavelength of light, which cleaves the caging group and restores the molecule's ability to induce protein degradation. nih.govnih.gov This allows for precise control over where and when protein degradation occurs. For example, light can be specifically directed to a tumor site, activating the pc-PROTAC only in the cancerous tissue and minimizing effects on healthy tissues. nih.gov

Another innovative strategy involves enzyme-activatable PROTACs . These are designed to be "caged" by a chemical moiety that can be cleaved by a specific enzyme that is overexpressed in diseased cells, such as cancer cells. rsc.orgwpmucdn.com This approach leverages the unique biochemical environment of the target tissue. For instance, a PROTAC can be rendered inactive by a blocking group that is a substrate for a cancer-specific enzyme. rsc.orgresearchgate.net When the PROTAC enters a cancer cell, the overexpressed enzyme removes the blocking group, thereby activating the degrader. wpmucdn.com Dual-enzyme-activatable PROTACs are also being explored, requiring the presence of two different enzymes for activation, which could offer even greater selectivity. researchgate.net

Reversible Degradation Strategies:

Beyond conditional activation, achieving reversible degradation is another key objective. Photoswitchable PROTACs , often incorporating an azobenzene (B91143) group into the linker, allow for reversible control of degradation. biorxiv.org The azobenzene moiety can isomerize between a trans and a cis configuration upon exposure to different wavelengths of light. One isomer is designed to be active, capable of forming the ternary complex and inducing degradation, while the other is inactive. nih.govbiorxiv.org This allows for the degradation process to be turned on and off with light, providing a high degree of temporal control. biorxiv.org

These conditional and reversible strategies are still in the early stages of development but hold immense promise for improving the safety and efficacy of therapies based on E3 ligase ligand-linker conjugates.

Integration with Other Chemical Biology Tools and Technologies

The versatility of E3 ligase ligand-linker conjugates is significantly enhanced when integrated with other powerful chemical biology tools and technologies. These combinations are enabling a deeper understanding of protein function, accelerating the discovery of new degraders, and expanding the therapeutic potential of targeted protein degradation.

Genetic Engineering and CRISPR:

The synergy between PROTACs and CRISPR-Cas9 gene-editing technology is particularly powerful. researchgate.netresearchgate.net While CRISPR modifies the genome to prevent the production of a target protein, PROTACs act at the protein level to induce its degradation. researchgate.netbiorxiv.org These two technologies can be used in a complementary fashion. For instance, CRISPR can be used to validate a protein as a therapeutic target, and then a PROTAC can be developed as a potential therapeutic agent. researchgate.net Furthermore, genetic engineering can be used to introduce tags into proteins of interest, which can then be targeted by generic, degron-specific PROTACs, a strategy that facilitates the study of proteins for which specific ligands are not yet available. nih.gov

Advanced Imaging and Microscopy:

Cellular imaging techniques are crucial for visualizing the effects of PROTACs in living cells. researchgate.net Fluorescently labeling a target protein allows researchers to monitor its degradation in real-time using microscopy. biorxiv.org A high-content imaging method known as Cell Painting is also being used to obtain unbiased phenotypic signatures of PROTACs. nih.govmtoz-biolabs.comnih.gov By staining different cellular compartments and analyzing the resulting morphological changes, Cell Painting can provide insights into the on-target and potential off-target effects of a degrader, including identifying signatures of toxicity. nih.govmtoz-biolabs.com

Mass Spectrometry and Proteomics:

Mass spectrometry-based proteomics has become an indispensable tool in the field of targeted protein degradation. portlandpress.comwpmucdn.com It allows for the global and unbiased quantification of protein levels across the entire proteome, providing a comprehensive view of a PROTAC's selectivity. wpmucdn.com This is critical for identifying any unintended degradation of off-target proteins. portlandpress.com Native mass spectrometry is also being used to directly study the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is a key determinant of a PROTAC's degradation efficiency. rsc.orgnih.govwuxibiology.com

Chemical Probes and Activity-Based Protein Profiling:

The integration of PROTACs with chemical probes and activity-based protein profiling (ABPP) offers another layer of functional investigation. ebi.ac.uknih.govyoutube.com Chemical probes can be used to assess the engagement of a PROTAC with its target protein and the E3 ligase in a cellular context. mdpi.com ABPP utilizes reactive chemical probes to map the functional state of entire enzyme families, providing insights into the downstream consequences of degrading a specific protein. youtube.com This can help to elucidate the complex signaling pathways affected by the targeted degradation of a particular protein.

The convergence of E3 ligase ligand-linker conjugate technology with these and other advanced tools is driving a new wave of discovery, enabling a more holistic understanding of targeted protein degradation and paving the way for the development of more precise and effective therapeutics.

System-Level Understanding of Targeted Protein Degradation Networks

As the field of targeted protein degradation matures, there is a growing appreciation for the need to understand the systemic effects of PROTACs on cellular networks. The ubiquitin-proteasome system (UPS) is a highly complex and interconnected network that is central to maintaining cellular homeostasis. nih.govrsc.org Inducing the degradation of a specific protein with a PROTAC can have far-reaching consequences that extend beyond the simple removal of the target.

Mapping the Ubiquitin-Proteasome System:

A key challenge is to map the intricate network of interactions within the UPS. The human genome encodes for over 600 E3 ligases, each with its own set of substrate proteins. nih.gov The vast majority of current PROTACs utilize only a handful of these E3 ligases, most commonly Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.gov A system-level understanding of the substrate profiles of different E3 ligases is crucial for developing new E3 ligase ligands and for predicting potential off-target effects. Network analysis of the UPS can help to identify key nodes and regulatory hubs, providing insights into how the system responds to perturbations, such as the introduction of a PROTAC. rsc.org

Proteomics for Off-Target Analysis:

Global proteomics is a powerful tool for assessing the system-wide effects of PROTACs. researchgate.netresearchgate.net By quantifying changes in the abundance of thousands of proteins following treatment with a PROTAC, researchers can identify not only the intended target but also any off-target proteins that are being degraded. researchgate.netresearchgate.net This is essential for ensuring the safety and specificity of a degrader. Furthermore, proteomics can reveal downstream changes in protein expression that occur as the cell adapts to the loss of the target protein, providing a more complete picture of the PROTAC's biological impact. mtoz-biolabs.com

Cellular Responses to Targeted Degradation:

The cell is a dynamic system that can adapt to the forced degradation of a protein. This can involve compensatory changes in gene expression or the activation of feedback loops. nih.gov For example, the degradation of a protein in a particular pathway might lead to the upregulation of other proteins in the same or a parallel pathway as the cell attempts to maintain homeostasis. Understanding these adaptive responses is critical for predicting the long-term efficacy of a PROTAC and for identifying potential mechanisms of resistance. nih.gov Systems biology approaches, which integrate data from genomics, proteomics, and other 'omics' technologies, are being used to model these complex cellular responses.

A deeper, system-level understanding of targeted protein degradation networks will be essential for the rational design of the next generation of E3 ligase ligand-linker conjugates and for fully realizing the therapeutic potential of this transformative technology.

Q & A

Basic Research Questions

Q. What are the key structural components of E3 Ligase Ligand-Linker Conjugate 22, and how do they influence target protein degradation efficiency?

- Methodological Answer : The conjugate comprises three critical elements: (1) an E3 ligase-binding ligand (e.g., cereblon or VHL ligand), (2) a linker (e.g., PEG-based or hydrocarbon chains), and (3) a target-binding moiety. Linker length and chemistry directly affect proteasome recruitment by balancing steric accessibility and solubility. For example, PEG linkers enhance aqueous solubility but may reduce binding efficiency if too flexible . Validate structural integrity via LC-MS and NMR, and assess degradation efficiency using ubiquitination assays (e.g., Western blot for polyubiquitin chains) .

Q. What in vitro assays are recommended for initial validation of this compound's activity?

- Methodological Answer : Begin with cell-free ubiquitination assays to confirm E3 ligase engagement. Use recombinant E3 ligase, ubiquitin, E1/E2 enzymes, and ATP. Monitor ubiquitin transfer via gel electrophoresis or fluorescence-based readouts . Follow with cellular assays:

- Target protein degradation : Treat cells with varying conjugate concentrations (e.g., 1 nM–10 µM) and quantify target protein levels via Western blot over 6–24 hours.

- Off-target assessment : Perform proteome-wide mass spectrometry (MS) to identify non-specific degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's efficacy across different cell lines?

- Methodological Answer : Contradictions may arise from cell-specific factors:

- E3 ligase expression levels : Quantify E3 ligase mRNA/protein levels (qPCR, flow cytometry) in each line. Low E3 expression reduces conjugate efficacy .

- Proteasome activity : Measure proteasomal chymotrypsin-like activity using fluorogenic substrates (e.g., Suc-LLVY-AMC).

- Competitive endogenous ligands : Use siRNA knockdown of endogenous E3 ligase substrates to reduce interference .

Q. What experimental designs are optimal for assessing linker stability in this compound under physiological conditions?

- Methodological Answer :

- In vitro stability : Incubate the conjugate in PBS (pH 7.4) or serum at 37°C. Collect samples at 0, 6, 12, 24 hours and analyze via HPLC to quantify intact conjugate .

- In vivo stability : Use mass spectrometry imaging (MSI) to track conjugate integrity in tissues. For example, PEG linkers may undergo oxidative cleavage in the liver .

- Linker alternatives : Compare half-lives of hydrocarbon vs. PEG-based linkers; hydrophobic linkers may improve stability but reduce solubility .

Q. How can researchers optimize the linker length and chemistry in this compound to enhance proteasome recruitment efficiency?

- Methodological Answer :

- Linker length : Synthesize conjugates with 2–12-unit PEG or alkyl chains. Test degradation efficiency in a dose-response assay. Shorter linkers (≤4 units) may improve ternary complex formation but reduce solubility .

- Chemical modifications : Introduce click chemistry handles (e.g., propargyl groups) for modular ligand swapping. Validate using surface plasmon resonance (SPR) to measure binding kinetics .

Q. What computational tools are suitable for predicting ternary complex formation between this compound, the target protein, and the E3 ligase?

- Methodological Answer :

- Molecular docking : Use Rosetta or AutoDock to model the conjugate’s binding pose. Prioritize flexible docking to account for linker dynamics.

- Molecular dynamics (MD) simulations : Simulate ternary complex stability over 100–200 ns. Analyze hydrogen bonding and steric clashes between the linker and E3 ligase .

Q. What strategies can mitigate off-target degradation effects observed with this compound in complex cellular environments?

- Methodological Answer :

- PROTAC validation controls : Use "hook effect" assays (high conjugate concentrations saturate E3 ligase, reducing degradation) to confirm on-target activity .

- CRISPR-Cas9 knock-in : Engineer cells with a degradation-resistant mutant of the target protein to distinguish on- vs. off-target effects .

- Proteomic profiling : Combine SILAC (stable isotope labeling by amino acids in cell culture) with MS to quantify global protein turnover changes .

Case Studies and Data Integration

Q. How does this compound compare to structurally analogous conjugates (e.g., Conjugate 24 or 32) in terms of catalytic efficiency and selectivity?

- Methodological Answer :

- Degradation kinetics : Compare DC₅₀ (half-maximal degradation concentration) and Dmax (maximum degradation) across conjugates in isogenic cell lines. Conjugate 22 may exhibit lower DC₅₀ due to optimized linker chemistry .

- Selectivity profiling : Use thermal proteome profiling (TPP) to map protein stability changes. Conjugate 32’s thalidomide-based ligand may increase cereblon-dependent off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.